molecular formula C12H9N3S B5708859 N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine CAS No. 5567-22-6

N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

Cat. No.: B5708859
CAS No.: 5567-22-6
M. Wt: 227.29 g/mol
InChI Key: LBYHYFUUKWJWTM-MDWZMJQESA-N
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Description

N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine is a heterocyclic compound that combines a benzimidazole core with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with thiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Benzimidazol-2-amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine derivatives: Compounds with different substituents on the benzimidazole or thiophene rings.

    Thiophene-based compounds: Other thiophene derivatives with similar structural features.

    Benzimidazole-based compounds: Compounds with a benzimidazole core but different substituents.

Uniqueness

This compound is unique due to its combination of a benzimidazole core with a thiophene moiety, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

(E)-N-(1H-benzimidazol-2-yl)-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYHYFUUKWJWTM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430353
Record name MS-1431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5567-22-6
Record name MS-1431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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